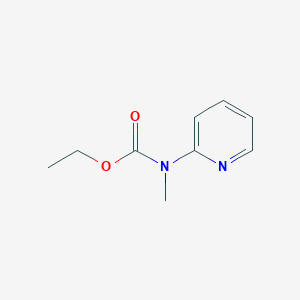

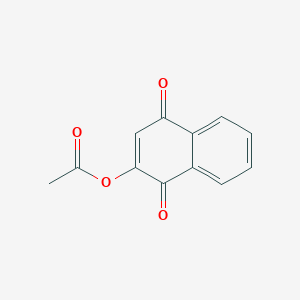

Ethyl methyl(2-pyridinyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl methyl(2-pyridinyl)carbamate, also known as carbaryl, is a carbamate insecticide that has been widely used in agriculture and public health for over 50 years. It is a broad-spectrum insecticide that can control a wide range of pests, including insects, mites, and ticks. Carbaryl is also used in the control of human and animal ectoparasites and as a molluscicide.

Wirkmechanismus

Carbaryl acts as an acetylcholinesterase inhibitor, which means it blocks the action of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately paralysis and death of the insect.

Biochemische Und Physiologische Effekte

Carbaryl can have both acute and chronic effects on non-target organisms. Acute effects can include symptoms such as tremors, convulsions, and respiratory distress. Chronic effects can include developmental abnormalities, reproductive effects, and immune suppression.

Vorteile Und Einschränkungen Für Laborexperimente

Carbaryl is a widely used insecticide that has many advantages for lab experiments. It is relatively inexpensive, easy to use, and has a broad-spectrum of activity. However, there are also limitations to its use. Carbaryl can have non-specific effects on other enzymes in addition to acetylcholinesterase, which can lead to false positive results in some experiments. Additionally, the use of Ethyl methyl(2-pyridinyl)carbamate in lab experiments can be controversial due to its potential effects on non-target organisms.

Zukünftige Richtungen

There are many future directions for research on Ethyl methyl(2-pyridinyl)carbamate. Some of these include:

1. Development of safer and more targeted insecticides that have fewer non-target effects.

2. Improved understanding of the mechanisms of action of Ethyl methyl(2-pyridinyl)carbamate and other insecticides.

3. Development of new methods for detecting and monitoring the presence of Ethyl methyl(2-pyridinyl)carbamate in the environment.

4. Investigation of the effects of Ethyl methyl(2-pyridinyl)carbamate on non-target organisms, including beneficial insects, birds, and mammals.

Conclusion

In conclusion, Ethyl methyl(2-pyridinyl)carbamate is a widely used insecticide that has been extensively studied for its insecticidal properties and its effects on non-target organisms. It acts as an acetylcholinesterase inhibitor, leading to overstimulation of the nervous system and ultimately paralysis and death of the insect. While Ethyl methyl(2-pyridinyl)carbamate has many advantages for lab experiments, there are also limitations to its use, and future research should focus on developing safer and more targeted insecticides and improving our understanding of the effects of Ethyl methyl(2-pyridinyl)carbamate on non-target organisms.

Synthesemethoden

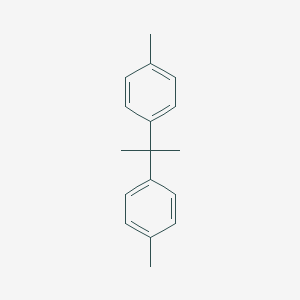

Carbaryl is synthesized by reacting methylamine with 2-chloropyridine to form 2-(methylamino)pyridine. This intermediate is then reacted with ethyl chloroformate to form the final product, ethyl methyl(2-pyridinyl)carbamate. The reaction is shown below:

Wissenschaftliche Forschungsanwendungen

Carbaryl has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in a variety of scientific research applications, including:

1. Toxicity studies: Carbaryl has been used in toxicity studies to determine its effects on different organisms, including mammals, birds, fish, and insects.

2. Ecotoxicology studies: Carbaryl has been used in ecotoxicology studies to determine its effects on aquatic and terrestrial ecosystems.

3. Residue analysis: Carbaryl has been used in residue analysis studies to determine its presence in food, water, and soil.

4. Mode of action studies: Carbaryl has been used in mode of action studies to determine how it affects the nervous system of insects.

Eigenschaften

CAS-Nummer |

125867-10-9 |

|---|---|

Produktname |

Ethyl methyl(2-pyridinyl)carbamate |

Molekularformel |

C9H12N2O2 |

Molekulargewicht |

180.2 g/mol |

IUPAC-Name |

ethyl N-methyl-N-pyridin-2-ylcarbamate |

InChI |

InChI=1S/C9H12N2O2/c1-3-13-9(12)11(2)8-6-4-5-7-10-8/h4-7H,3H2,1-2H3 |

InChI-Schlüssel |

QCIFPVGIJHGENX-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N(C)C1=CC=CC=N1 |

Kanonische SMILES |

CCOC(=O)N(C)C1=CC=CC=N1 |

Synonyme |

Carbamic acid, methyl-2-pyridinyl-, ethyl ester (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)](/img/structure/B154394.png)

![1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine](/img/structure/B154396.png)

![1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B154418.png)